molecular formula C12H29N2O4P B12660803 Bis(2-aminoethyl) octyl phosphate CAS No. 85508-13-0

Bis(2-aminoethyl) octyl phosphate

Cat. No.: B12660803
CAS No.: 85508-13-0
M. Wt: 296.34 g/mol
InChI Key: HZNODAMWRWZWQI-UHFFFAOYSA-N
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Description

Bis(2-aminoethyl) octyl phosphate: is an organic compound with the molecular formula C12H29N2O4P . It is a derivative of phosphoric acid, where the phosphate group is esterified with two 2-aminoethyl groups and one octyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-aminoethyl) octyl phosphate typically involves the esterification of phosphoric acid with 2-aminoethanol and octanol. The reaction can be carried out under acidic or basic conditions, depending on the desired yield and purity. A common method involves the use of phosphorus oxychloride as a phosphorylating agent, which reacts with 2-aminoethanol and octanol in the presence of a catalyst to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The process typically includes the following steps:

Chemical Reactions Analysis

Types of Reactions: Bis(2-aminoethyl) octyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-aminoethyl) octyl phosphate is used as a reagent in organic synthesis, particularly in the preparation of phosphorus-containing compounds. It is also employed as a catalyst in certain chemical reactions .

Biology: In biological research, this compound is studied for its potential role in cell signaling and membrane interactions. It is also used in the synthesis of biocompatible polymers and surfactants .

Medicine: It is also investigated for its role in bone mineralization and as a potential therapeutic agent for certain diseases .

Industry: In industrial applications, this compound is used as an additive in lubricants and as a corrosion inhibitor. It is also employed in the production of flame retardants and plasticizers .

Mechanism of Action

The mechanism of action of bis(2-aminoethyl) octyl phosphate involves its interaction with cellular membranes and proteins. The compound can form hydrogen bonds and electrostatic interactions with membrane phospholipids, altering membrane fluidity and permeability. It also interacts with specific proteins, modulating their activity and function. These interactions can influence various cellular processes, including signal transduction, ion transport, and enzyme activity .

Comparison with Similar Compounds

  • Bis(2-aminoethyl) phosphate
  • Bis(2-aminoethyl) hexyl phosphate
  • Bis(2-aminoethyl) dodecyl phosphate

Comparison: Bis(2-aminoethyl) octyl phosphate is unique due to its specific combination of aminoethyl and octyl groups, which confer distinct chemical and physical properties. Compared to bis(2-aminoethyl) phosphate, the octyl group provides increased hydrophobicity and membrane affinity. In contrast to bis(2-aminoethyl) hexyl phosphate and bis(2-aminoethyl) dodecyl phosphate, the octyl derivative offers a balance between hydrophobicity and solubility, making it suitable for a wider range of applications .

Properties

CAS No.

85508-13-0

Molecular Formula

C12H29N2O4P

Molecular Weight

296.34 g/mol

IUPAC Name

bis(2-aminoethyl) octyl phosphate

InChI

InChI=1S/C12H29N2O4P/c1-2-3-4-5-6-7-10-16-19(15,17-11-8-13)18-12-9-14/h2-14H2,1H3

InChI Key

HZNODAMWRWZWQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOP(=O)(OCCN)OCCN

Origin of Product

United States

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